molecular formula C13H23NO2 B2960677 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one CAS No. 2034307-55-4

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B2960677
CAS No.: 2034307-55-4
M. Wt: 225.332
InChI Key: JPQKJDRAZKVUNP-UHFFFAOYSA-N
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Description

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one is a synthetic ketone derivative featuring a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position. Its molecular formula is C14H25NO2, and it has a molecular weight of 239.36 g/mol. Compounds with pyrrolidine and ketone functional groups are of significant interest in medicinal chemistry and drug discovery, particularly as key intermediates or scaffolds for the synthesis of biologically active molecules . The structural motif of a pyrrolidine ring linked to a ketone is frequently explored in the development of agonists and antagonists for various biological targets, such as G Protein-Coupled Receptors (GPCRs) . The cyclopropylmethoxy moiety can influence the compound's lipophilicity and metabolic stability, making it a valuable feature for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties . Furthermore, ketone derivatives can serve as pivotal intermediates in organic synthesis. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-10(2)7-13(15)14-6-5-12(8-14)16-9-11-3-4-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQKJDRAZKVUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features/Applications References
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one C₁₃H₂₁NO₂ 223.31 g/mol Cyclopropylmethoxy (pyrrolidine C3) High lipophilicity; potential kinase target
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)pyrrolidin-1-yl]-3-methylbutan-1-one C₁₉H₂₉N₃O 315.46 g/mol Benzyl-cyclopropyl-amino (pyrrolidine C3) Enhanced stereochemical diversity; amino group for binding
(S)-1-(2-(((3-(3-chlorophenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one C₂₂H₂₄ClN₅O 411.9 g/mol Imidazo[1,2-b]pyridazine (aromatic) High bioactivity (* rating); pain therapy candidate
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one C₉H₁₆N₂O 168.24 g/mol Amino group (butanone C2) Simplified scaffold; intermediate in peptide synthesis
Catramilast (1-[(2S)-2-[3-(Cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1,3-dihydro-2H-imidazol-2-one) C₁₇H₂₂N₂O₃ 302.37 g/mol Cyclopropylmethoxy-phenyl (imidazolone) Anti-inflammatory; atopic dermatitis treatment

Key Observations:

Substituent Effects on Bioactivity :

  • The cyclopropylmethoxy group in the target compound may enhance metabolic stability compared to simpler ethers (e.g., methoxy), as seen in catramilast .
  • Substitution with aromatic systems (e.g., imidazo[1,2-b]pyridazine in ) increases molecular weight and bioactivity but reduces synthetic accessibility .

Stereochemical Complexity: Chiral centers in compounds like (S)-2-amino-1-[3-(benzyl-cyclopropyl-amino)pyrrolidin-1-yl]-3-methylbutan-1-one () introduce stereoselectivity, which is critical for target binding but complicates synthesis and purification .

Research Findings and Limitations

  • Gaps in Evidence : Direct pharmacological data for 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one are absent in the provided sources. Comparative analysis relies on structural parallels with compounds like AK-2305 () or betaxolol hydrochloride (), which share cyclopropylmethoxy motifs but differ in core scaffolds.
  • Future Directions : Structure-activity relationship (SAR) studies are needed to evaluate the impact of the cyclopropylmethoxy group on target binding and pharmacokinetics.

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